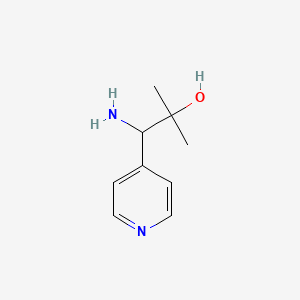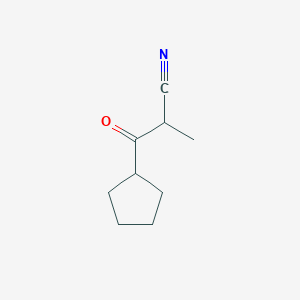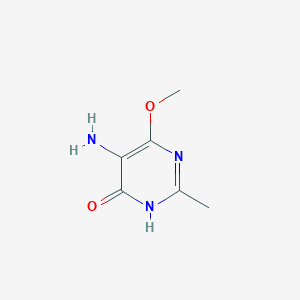![molecular formula C8H9N3OS B13097108 5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13097108.png)
5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine is a heterocyclic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine typically involves the reaction of 5-ethoxy-2-nitroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired thiadiazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted thiadiazoles, and amine derivatives. These products can have enhanced pharmacological properties and are useful in further research and development .
Scientific Research Applications
5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters in the brain . Additionally, the compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-1,3,4-thiadiazol-2-amine: Known for its acetylcholinesterase inhibition activity.
5-Methoxy-3-[6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole: Exhibits anticancer activity.
2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine: Used in the synthesis of thiadiazole derivatives with antimicrobial properties.
Uniqueness
5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine stands out due to its unique ethoxy group, which can enhance its solubility and bioavailability.
Properties
Molecular Formula |
C8H9N3OS |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
5-ethoxy-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C8H9N3OS/c1-2-12-6-4-3-5-8(7(6)9)11-13-10-5/h3-4H,2,9H2,1H3 |
InChI Key |
PXIJZARKDNBYSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=NSN=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


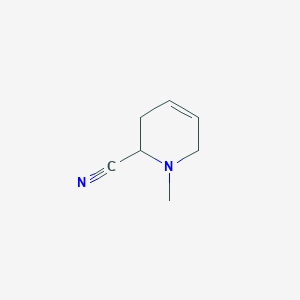
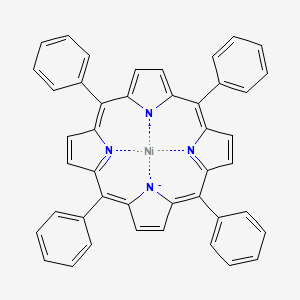
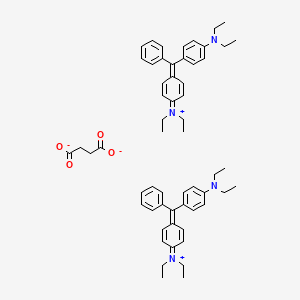
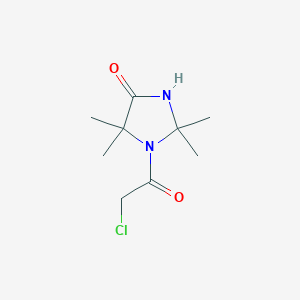
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)
![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
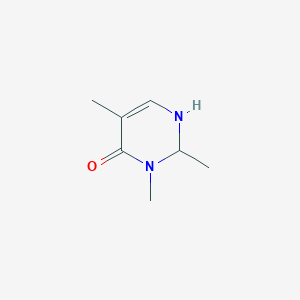
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)


